4,5-Diethylisoxazol-3-amine
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Overview
Description
4,5-Diethylisoxazol-3-amine is a heterocyclic compound with the molecular formula C7H12N2O It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylisoxazol-3-amine typically involves the cyclization of suitable precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
4,5-Diethylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diethylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylisoxazol-3-amine: This compound has similar structural features but with methyl groups instead of ethyl groups.
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole ring but have different substituents at the 3 and 5 positions.
Uniqueness
4,5-Diethylisoxazol-3-amine is unique due to its specific ethyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4,5-diethyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-5-6(4-2)10-9-7(5)8/h3-4H2,1-2H3,(H2,8,9) |
InChI Key |
TUZITIXKHDXCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ON=C1N)CC |
Origin of Product |
United States |
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